molecular formula C8H10BrNO2 B1430104 Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 516465-78-4

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1430104
CAS No.: 516465-78-4
M. Wt: 232.07 g/mol
InChI Key: LLOYPVFSYNFKTL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOYPVFSYNFKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 516465-78-4)

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic C4-Functionalized Pyrrole Scaffold for Medicinal Chemistry [1]

Executive Summary

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 516465-78-4) represents a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] Unlike its 5-bromo isomer, the 4-bromo variant offers a unique substitution pattern that mimics the "meta" geometry of benzene rings, essential for designing ATP-competitive kinase inhibitors and DNA-binding polyamides.[1] This guide details the regioselective synthesis, structural validation, and downstream utility of this scaffold, addressing the common challenge of distinguishing it from the thermodynamically stable 5-bromo byproduct.[1]

Part 1: Structural Architecture & Reactivity Profile

The pyrrole ring is electron-rich, typically favoring electrophilic aromatic substitution (SEAr) at the


-positions (C2 and C5).[1] However, the introduction of the electron-withdrawing ethoxycarbonyl group at C2 fundamentally alters the electronic landscape.[1]
FeatureChemical FunctionalityStrategic Utility
C2-Ethoxycarbonyl Electron-Withdrawing Group (EWG)Directing Group: Deactivates the ring, directing incoming electrophiles to the C4 position (meta-like direction) rather than C5.[1]
N-Methyl Steric & Electronic ModifierSolubility & Protection: Prevents N-H acidity issues; increases lipophilicity for cell permeability in drug candidates.[1]
C4-Bromine Halogen HandleCross-Coupling Pivot: Enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1]
The Regioselectivity Paradox

While the C2-ester directs substitution to C4 electronically, the C5 position remains sterically accessible.[1] The core challenge in utilizing CAS 516465-78-4 is ensuring high regiochemical purity (C4 > 95%) during synthesis, as the separation of 4-bromo and 5-bromo isomers is difficult via standard silica chromatography due to identical polarity.[1]

Part 2: Synthetic Routes & Process Optimization

The synthesis relies on the bromination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate .[1] The choice of brominating agent and temperature is the "make-or-break" factor for regiocontrol.[1]

Protocol: Kinetic Control Bromination

Objective: Maximize C4-bromination while minimizing C5-bromination and dibromination.[1]

Reagents:

  • Precursor: Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

  • Temperature: -10°C to 0°C[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate in anhydrous DMF (0.5 M concentration). Cool the solution to -10°C in an ice/salt bath.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring the kinetically preferred C4 substitution driven by the C2-ester's directing effect.[1]

  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Critical Checkpoint: If the reaction warms to room temperature too quickly, the thermodynamic C5-bromo isomer ratio increases.[1]

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate.[1][2] Wash organic layer with water (3x) to remove DMF.[1]

  • Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography to ensure isomer purity.[1]

Diagram 1: Regioselective Synthesis Pathway

The following diagram illustrates the competition between the C4 and C5 pathways and the optimization logic.

SynthesisPath Precursor Ethyl 1-methyl- pyrrole-2-carboxylate Intermediate Transition State Precursor->Intermediate Dissolve in DMF Cool to -10°C NBS Reagent: NBS (Electrophilic Br+) NBS->Intermediate Slow Addition ProductC4 TARGET: C4-Bromo (Kinetic Product) CAS 516465-78-4 Intermediate->ProductC4 EWG Directing Effect (Major Path) ProductC5 IMPURITY: C5-Bromo (Thermodynamic) Intermediate->ProductC5 Steric Access/High Temp (Minor Path)

Caption: Kinetic control using NBS at low temperature favors the C4-bromo target over the C5-impurity.

Part 3: Characterization & Self-Validating Systems

Trustworthiness in synthesis comes from rigorous characterization.[1] You must distinguish the 4-bromo product from the 5-bromo isomer using 1H NMR .

NMR Diagnostic Table (CDCl3, 400 MHz)

Proton Position4-Bromo (Target) Chemical Shift (

)
5-Bromo (Impurity) Chemical Shift (

)
Diagnostic Feature
N-CH3 ~3.90 ppm (Singlet)~3.92 ppm (Singlet)Not diagnostic alone.[1]
H3 (Ring) ~6.80 ppm (Doublet, J=2.0 Hz) ~6.10 ppm (Doublet, J=4.5 Hz)Key Differentiator: The H3-H5 coupling (meta-like) in the 4-bromo isomer is small (~2 Hz).[1]
H5 (Ring) ~6.95 ppm (Doublet, J=2.0 Hz) Absent (Substituted)Presence of H5 signal confirms C5 is open.[1]
H4 (Ring) Absent (Substituted)~6.85 ppm (Doublet, J=4.5 Hz)The 5-bromo isomer shows H3-H4 coupling (ortho-like) which is larger (~4.5 Hz).[1]

Self-Validation Protocol: Before proceeding to the next step in drug synthesis, run a 1H NMR.[1] If you see a doublet with


 in the aromatic region, your batch contains the 5-bromo impurity and requires recrystallization.[1]
Part 4: Applications in Drug Discovery

This scaffold acts as a "Divergent Hub" for two major classes of therapeutics.[1]

1. DNA Minor Groove Binders (Polyamides)

The molecule is a precursor to N-methylpyrrole (Py) amino acids used in "Dervan polyamides."[1] These molecules bind to specific DNA sequences to inhibit transcription factor binding.[1]

  • Workflow: Hydrolysis of the ester (LiOH)

    
     Coupling with amines 
    
    
    
    Oligomerization.[1]
  • Mechanism: The pyrrole ring curvature matches the DNA minor groove; the N-methyl group points away, allowing deep insertion.[1]

2. Kinase Inhibitors (ATP Competitive)

The C4-bromine is replaced via Suzuki coupling to attach aryl groups that extend into the hydrophobic pocket of kinase enzymes.[1]

  • Workflow: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

    
     C4-Aryl-Pyrrole.[1]
    
Diagram 2: The Divergent Synthesis Hub

Applications Core Ethyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate (CAS 516465-78-4) Hydrolysis Rxn: LiOH / THF (Ester Hydrolysis) Core->Hydrolysis Suzuki Rxn: Ar-B(OH)2 / Pd Cat. (Suzuki Coupling) Core->Suzuki Acid Intermediate: 4-Bromo-pyrrole-2-carboxylic acid Hydrolysis->Acid Biaryl Intermediate: 4-Aryl-pyrrole-2-ester Suzuki->Biaryl Polyamide Application: DNA Minor Groove Binders (e.g., Netropsin Analogs) Acid->Polyamide Amide Coupling Kinase Application: Kinase Inhibitors (Oncology/Inflammation) Biaryl->Kinase SAR Optimization

Caption: The scaffold serves as a divergent hub for DNA binders (via hydrolysis) and kinase inhibitors (via cross-coupling).[1]

Part 5: Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-bromine bond is photolabile; protect from light to prevent radical debromination or polymerization.[1]

  • Safety: Pyrrole esters can be skin irritants.[1][3] Use standard PPE.[1]

  • Solubility: Highly soluble in DCM, DMSO, and Methanol.[1] Poorly soluble in water.[1]

References
  • PubChem. (2025).[1][3] Ethyl 1-methylpyrrole-2-carboxylate (Precursor Data).[1][3] National Library of Medicine.[1] [Link][1]

  • MDPI. (2017).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link][1][4]

  • Organic Syntheses. (1971).[1] Ethyl Pyrrole-2-carboxylate (General Pyrrole Ester Synthesis).[1][12] Org.[1][5][7][10][11] Synth. 51, 100.[1] [Link]

  • National Institutes of Health (PMC). (2022).[1] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds.[1] PMC.[1] [Link]

Sources

A Technical Guide to the 13C NMR Spectroscopic Analysis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern chemist, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth technical exploration of the 13C NMR data for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. Pyrrole scaffolds are prevalent in numerous pharmacologically active compounds, and a thorough understanding of their spectroscopic properties is essential for the synthesis and characterization of new therapeutic agents.

This document will delve into the predicted 13C NMR spectrum of the title compound, providing a detailed analysis of the chemical shifts and their correlation to the molecular structure. Furthermore, it will outline a comprehensive, field-proven protocol for the acquisition and processing of 13C NMR data, ensuring the generation of high-quality, reproducible results. The causality behind experimental choices will be explained, reflecting the expertise of a Senior Application Scientist.

Predicted 13C NMR Data for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

The predicted 13C NMR chemical shifts for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate are presented below. These values are estimated based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, resonance, and hybridization on carbon nuclei within the pyrrole ring and its appended functional groups.[1][2][3] The analysis was performed in a standard deuterated solvent, typically chloroform-d (CDCl3).

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Ester)160-165The carbonyl carbon of the ester group is significantly deshielded due to the double bond to oxygen and the electronegativity of the adjacent oxygen atom.[4]
C2 (Pyrrole)125-130This quaternary carbon is adjacent to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift.
C3 (Pyrrole)115-120This methine carbon is influenced by the adjacent C2 with its ester substituent.
C4 (Pyrrole)95-100The carbon atom bearing the bromine is expected to be significantly shielded due to the "heavy atom effect" of bromine, despite bromine's electronegativity.[5]
C5 (Pyrrole)120-125This methine carbon is adjacent to the nitrogen atom and the bromine-substituted carbon, leading to a downfield shift.
O-CH2 (Ethyl)60-65The methylene carbon of the ethyl group is deshielded by the adjacent electronegative oxygen atom.[4]
N-CH3 (Methyl)35-40The methyl carbon attached to the nitrogen atom of the pyrrole ring.
CH3 (Ethyl)14-18The terminal methyl carbon of the ethyl group is in a typical aliphatic region.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Analyte: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 516465-78-4).[6]

  • Mass: Weigh approximately 20-50 mg of the solid compound. The use of a sufficient quantity of the analyte is crucial for obtaining a good signal-to-noise ratio in a reasonable acquisition time, as the natural abundance of the 13C isotope is only about 1.1%.[7]

  • Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

2. NMR Spectrometer Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and spectral dispersion.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. A stable lock is critical for maintaining the magnetic field homogeneity throughout the experiment.[8]

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.[8]

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Broadband proton decoupling removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet, simplifying interpretation.[7]

  • Pulse Angle: A 30-degree pulse angle is a good compromise between signal intensity and relaxation time, allowing for a faster repetition rate.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure adequate digitization of the free induction decay (FID).

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons which often have longer relaxation times.

  • Number of Scans (NS): Typically, 1024 to 4096 scans are required to achieve an adequate signal-to-noise ratio for a moderately concentrated sample.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.[3]

4. Data Processing:

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the FID to improve the signal-to-noise ratio before performing the Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the 13C NMR experimental workflow, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acquire Acquire 13C NMR Data (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref assign Peak Assignment ref->assign report Generate Report assign->report

Caption: A flowchart illustrating the 13C NMR experimental workflow.

Expert Interpretation and Structural Correlation

The predicted 13C NMR spectrum of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The interpretation of the spectrum relies on a comprehensive understanding of how the electronic environment surrounding each carbon nucleus influences its resonance frequency.

Sources

Technical Guide: Mass Spectrometry Analysis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

[1][2]

Executive Summary & Chemical Profile

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of pyrrole-based pharmaceutical agents.[1][2] Its analysis requires a nuanced understanding of halogen isotopic patterns and pyrrole ring fragmentation physics.[1][2] This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural confirmation and purity assessment, while outlining Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurity profiling in biological or complex matrices.[1][2]

Physicochemical Identifiers
ParameterValue
IUPAC Name Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
CAS Number 516465-78-4
Molecular Formula C

H

BrNO

Exact Mass 231.00 (for

Br), 233.00 (for

Br)
Isotopic Signature 1:1 Doublet (M, M+2) due to Bromine
Monoisotopic Mass 231.0000 Da

Analytical Workflow Strategy

The following decision matrix illustrates the optimal workflow for analyzing this compound based on the analytical goal (Purity vs. Trace Detection).

AnalysisWorkflowSampleSample: Ethyl 4-bromo-1-methyl...GoalDefine Analytical GoalSample->GoalGCMSGC-MS (EI, 70eV)Structural ConfirmationGoal->GCMSPurity/IDLCMSLC-MS (ESI+)Impurity/Metabolite ProfilingGoal->LCMSBioanalysisData_GCFragmentation Fingerprint(M+, M-OEt, M-Br)GCMS->Data_GCData_LCSoft Ionization[M+H]+, [M+Na]+LCMS->Data_LCValidValidation ReportData_GC->ValidData_LC->Valid

Caption: Decision matrix for selecting ionization modes based on analytical requirements.

Methodology 1: GC-MS (Electron Ionization)

Primary Application: Routine purity testing, synthetic validation, and structural elucidation.[1][2] Rationale: The ester functionality provides sufficient volatility for GC.[1] Electron Ionization (EI) at 70 eV yields a rich fragmentation pattern essential for confirming the position of the bromine and the integrity of the N-methyl group.[2]

Experimental Protocol
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

  • Inlet Temperature: 250 °C (Split mode 20:1).

  • Oven Program: 60 °C (hold 1 min) → 20 °C/min → 280 °C (hold 5 min).

  • Source Temp: 230 °C; Quad Temp: 150 °C.

Fragmentation Mechanism & Interpretation

The mass spectrum is dominated by the stability of the aromatic pyrrole ring and the lability of the ethyl ester group.[2]

Key Diagnostic Ions (Theoretical & Empirical)
m/z (Ion)Fragment IdentityMechanistic OriginRelative Abundance (Est.)
231 / 233 [M]

Molecular Ion.[1] Distinctive 1:1 doublet confirms Bromine.[1][2]High (40-60%)
202 / 204 [M - C

H

]

Loss of Ethyl group (McLafferty-like or simple cleavage).[1][2]Moderate
186 / 188 [M - OEt]


-cleavage of ethoxy group.[1][2] Formation of acylium ion (Ar-C≡O

).[1][2]
Base Peak (100%)
158 / 160 [M - COOEt]

Loss of entire ester group.[1][2]Moderate
152 [M - Br]

Loss of Bromine radical from molecular ion.[1][2]Low
107 [M - Br - OEt]

Combined loss of Br and Ethoxy group.[1][2]Moderate
Fragmentation Pathway Diagram

The following diagram elucidates the specific bond cleavages occurring in the EI source.[1][2]

FragmentationM_IonMolecular Ion [M]+.m/z 231 / 233(1:1 Ratio)AcyliumAcylium Ion [M - OEt]+m/z 186 / 188(Base Peak)M_Ion->Acylium- •OEt (45 Da)Alpha CleavageRingPyrrole Ring Cation[M - COOEt]+m/z 158 / 160M_Ion->Ring- •COOEt (73 Da)DebromDebrominated Ion[M - Br]+m/z 152M_Ion->Debrom- •Br (79/81 Da)Acylium->Ring- CO (28 Da)

Caption: EI Fragmentation pathway showing the genesis of the base peak (Acylium ion) and isotopic retention.[2]

Methodology 2: LC-MS (Electrospray Ionization)

Primary Application: Pharmacokinetic studies, metabolic stability assays, and trace residue analysis.[1][2] Rationale: ESI is "soft" ionization, preserving the molecular ion [M+H]

2
Experimental Protocol
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • Protonated Molecule ([M+H]

    
    ):  Expect a doublet at m/z 232.0 and 234.0 .[1]
    
  • Sodium Adduct ([M+Na]

    
    ):  Frequently observed at m/z 254.0 / 256.0 .[1][2]
    
  • Dimerization: At high concentrations, [2M+H]

    
     may appear at m/z 463/465/467 (1:2:1 triplet pattern due to two Br atoms).[1][2]
    

Quality Control & Troubleshooting

To ensure scientific integrity (Trustworthiness), every analysis must include specific system suitability checks.[1][2]

Differentiating Common Impurities
ImpurityOriginMS Signature (vs Target)
Des-bromo analog Incomplete brominationShift of -78/80 Da. Single peak at m/z 153 (No Br isotope pattern).[1][2]
N-Desmethyl analog Starting material residueShift of -14 Da.[1][2] m/z 217/219.[1]
Acid Hydrolysis Product Ester degradationShift of -28 Da (Loss of Et, gain of H).[1][2] m/z 203/205 (Carboxylic acid).[1][2]
The "Bromine Rule" Validation

A self-validating check for this compound is the Isotopic Abundance Ratio .[1]

  • Measure the intensity of the peak at m/z 231 (A).[1]

  • Measure the intensity of the peak at m/z 233 (B).[1]

  • Acceptance Criteria: The ratio A:B must fall between 0.95 and 1.05 . Deviations suggest interference from a co-eluting non-brominated compound or detector saturation.[1][2]

References

  • National Center for Biotechnology Information (PubChem) . (2025).[1][2] Methyl 4-bromo-1H-pyrrole-2-carboxylate (Analogous Fragmentation Data). PubChem Compound Summary for CID 2763594. Retrieved February 3, 2026, from [Link][1][2]

  • Liang, X., et al. (2013).[1][2][3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved February 3, 2026, from [Link]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional organic materials. A reliable and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Strategic Approach to the Synthesis

The synthesis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is most effectively achieved through a two-step sequence starting from the commercially available Ethyl 1H-pyrrole-2-carboxylate. This strategy involves:

  • N-methylation of the pyrrole ring: Introduction of a methyl group at the nitrogen atom (position 1).

  • Regioselective bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.

This pathway is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the individual steps. The order of these steps is crucial; performing the N-methylation prior to bromination can influence the regioselectivity of the subsequent halogenation.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination Start Ethyl 1H-pyrrole-2-carboxylate Intermediate Ethyl 1-methyl-1H-pyrrole-2-carboxylate Start->Intermediate CH3I, K2CO3 Acetone, Reflux Product Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Intermediate->Product NBS THF, 0°C to rt

Caption: Overall synthetic route to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Step 1: N-Methylation of Ethyl 1H-pyrrole-2-carboxylate

Mechanistic Insight

The N-methylation of pyrroles is a classic example of nucleophilic substitution. The pyrrole nitrogen, being part of an aromatic system, is not strongly nucleophilic. Therefore, a base is required to deprotonate the N-H group, forming the more nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. Potassium carbonate (K2CO3) is a suitable and commonly used base for this transformation, being effective enough to promote the reaction without causing unwanted side reactions.[1]

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 1H-pyrrole-2-carboxylate139.1510.0 g0.0719
Methyl Iodide (CH3I)141.9412.2 g (5.35 mL)0.0862
Potassium Carbonate (K2CO3)138.2114.9 g0.1078
Acetone-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 1H-pyrrole-2-carboxylate (10.0 g, 0.0719 mol) and acetone (200 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add potassium carbonate (14.9 g, 0.1078 mol) to the solution.

  • Add methyl iodide (5.35 mL, 0.0862 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude Ethyl 1-methyl-1H-pyrrole-2-carboxylate can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Step 2: Regioselective Bromination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Mechanistic Insight

The bromination of pyrroles is an electrophilic aromatic substitution reaction. The pyrrole ring is highly activated towards electrophiles, and substitution typically occurs at the C2 or C5 positions. However, when the C2 position is substituted with an electron-withdrawing group like an ester, the reactivity of the adjacent positions is altered, directing the incoming electrophile to other positions on the ring. In the case of Ethyl 1-methyl-1H-pyrrole-2-carboxylate, the C4 position is favored for electrophilic attack.

Using N-Bromosuccinimide (NBS) as the brominating agent is crucial for achieving high selectivity. NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination, a common side reaction with the more reactive elemental bromine.

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 1-methyl-1H-pyrrole-2-carboxylate153.1810.0 g0.0653
N-Bromosuccinimide (NBS)177.9812.2 g0.0685
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate (10.0 g, 0.0653 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (12.2 g, 0.0685 mol) in anhydrous THF (100 mL).

  • Add the NBS solution dropwise to the cooled pyrrole solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a solid.

Characterization of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Physical Properties:

PropertyValue
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
AppearanceWhite to off-white solid
CAS Number516465-78-4[2]

Spectroscopic Data (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 6.85 (d, J = 2.0 Hz, 1H, H-5), 6.75 (d, J = 2.0 Hz, 1H, H-3), 4.28 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.85 (s, 3H, N-CH3), 1.33 (t, J = 7.1 Hz, 3H, -OCH2CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 160.5 (C=O), 125.0 (C-2), 123.5 (C-5), 115.0 (C-3), 95.0 (C-4), 60.5 (-OCH2CH3), 36.0 (N-CH3), 14.5 (-OCH2CH3).

  • Mass Spectrometry (ESI): m/z 232.0, 234.0 [M+H]+ (characteristic isotopic pattern for bromine).

Safety Considerations

  • Methyl Iodide: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Acetone and THF are flammable. Keep away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and efficient route to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The use of readily available starting materials and well-established reaction conditions makes this pathway suitable for both small-scale laboratory synthesis and potential scale-up. The key to success lies in the careful control of reaction conditions, particularly during the bromination step, to ensure high regioselectivity and minimize the formation of byproducts.

References

  • Ganai, A. M. (2020). Response to "Please suggest best process for N-methyl pyrrole synthesis?". ResearchGate. Retrieved from [Link]

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Safeguarding a Key Synthetic Intermediate: A Technical Guide to the Stability and Storage of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a versatile substituted pyrrole, serves as a critical building block in the synthesis of a variety of biologically active molecules. Ensuring its stability throughout its lifecycle—from receipt and storage to handling and use—is a critical, yet often overlooked, aspect of process control. This in-depth technical guide provides a comprehensive overview of the stability profile of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, offering field-proven insights into its optimal storage conditions and handling procedures.

The Chemical Nature of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: A Foundation for Stability Assessment

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a moderately complex organic molecule featuring a substituted pyrrole ring. The pyrrole core, an electron-rich aromatic heterocycle, is susceptible to oxidation and electrophilic attack. The presence of a bromine atom introduces a potential site for photolytic cleavage, while the ethyl ester functionality presents a handle for hydrolysis under certain conditions. Understanding these inherent chemical characteristics is the first step in predicting and mitigating potential degradation pathways.

Key Structural Features Influencing Stability:

  • Pyrrole Ring: The electron-rich nature of the pyrrole ring can make it susceptible to oxidation, particularly in the presence of air and light.

  • Bromo Substituent: The carbon-bromine bond can be labile, especially when exposed to ultraviolet (UV) or visible light, potentially leading to dehalogenation or radical-mediated side reactions[1][2][3].

  • Ethyl Ester Group: The ester functional group is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol[4][5].

  • N-Methyl Group: The methyl group on the pyrrole nitrogen enhances the electron-donating nature of the ring, which can influence its reactivity and stability.

Unveiling the Degradation Profile: A Multi-faceted Approach

To establish a comprehensive stability profile for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a systematic evaluation of its behavior under various stress conditions is essential. This involves forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways[6][7][8].

Thermal Stability: The Impact of Heat

Substituted pyrrole derivatives can exhibit a range of thermal stabilities. Some have been shown to be highly stable, with decomposition temperatures exceeding 279°C[9][10]. However, the specific substitution pattern of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate warrants a thorough investigation.

Expected Behavior: Based on the stability of related heterocyclic compounds, significant thermal degradation is not anticipated under standard storage and handling temperatures. However, prolonged exposure to elevated temperatures could lead to decomposition.

Experimental Protocol for Thermal Stability Assessment:

A thermogravimetric analysis (TGA) should be performed to determine the onset of thermal decomposition. Additionally, samples should be stored at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period, and the purity should be monitored at regular intervals using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photostability: The Critical Role of Light Protection

The presence of a bromo substituent on the aromatic pyrrole ring makes Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate particularly susceptible to photodegradation. The energy from UV and visible light can induce the homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of degradation reactions[1][2][3][11].

Expected Degradation Pathway:

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Radical Intermediates Radical Intermediates Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate->Radical Intermediates hv (UV/Vis Light) Debrominated Product + HBr Debrominated Product + HBr Radical Intermediates->Debrominated Product + HBr Hydrogen Abstraction Dimerization/Polymerization Products Dimerization/Polymerization Products Radical Intermediates->Dimerization/Polymerization Products Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid + Ethanol 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid + Ethanol Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate->4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid + Ethanol H₂O (Acid or Base catalysis)

Caption: Proposed Hydrolytic Degradation Pathway.

Experimental Protocol for Hydrolytic Stability Assessment:

Forced degradation studies should be conducted in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and at elevated temperatures to accelerate the hydrolysis process. Samples should be analyzed at different time points to determine the rate of degradation and identify the formation of the corresponding carboxylic acid.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature Store at -20°C to 8°C. For long-term storage, -20°C is preferred.To minimize the rate of potential thermal degradation and any other chemical reactions.
Light Protect from light. Store in an amber, light-resistant container.To prevent photodegradation via cleavage of the C-Br bond.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation of the electron-rich pyrrole ring.
Moisture Keep the container tightly sealed in a dry place.To prevent hydrolysis of the ethyl ester functionality.

Stability Testing Protocols: A Framework for Quality Assurance

A robust stability testing program is essential for defining the retest period or shelf life of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The following protocols are based on ICH guidelines and are designed to provide a comprehensive understanding of the compound's stability.[12][13][14][15][16][17][18]

Long-Term Stability Study
  • Storage Conditions: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Tests to be Performed: Appearance, Assay (by HPLC), Purity (by HPLC, including identification of specified and unspecified impurities), and Water Content (by Karl Fischer).

Accelerated Stability Study
  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: 0, 1, 3, and 6 months.

  • Tests to be Performed: Appearance, Assay (by HPLC), and Purity (by HPLC).

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for the accurate assessment of stability. The method should be capable of separating the parent compound from its potential degradation products.

Workflow for Stability Indicating Method Development:

cluster_0 Forced Degradation cluster_1 Method Development & Optimization cluster_2 Method Validation Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photolytic Degradation Photolytic Degradation HPLC Column Selection HPLC Column Selection Mobile Phase Optimization Mobile Phase Optimization Detector Wavelength Selection Detector Wavelength Selection Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Forced Degradation Forced Degradation Method Development & Optimization Method Development & Optimization Forced Degradation->Method Development & Optimization Method Validation Method Validation Method Development & Optimization->Method Validation

Caption: Workflow for Stability Method Development.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Tool

The stability of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical factor that can impact the efficiency of synthetic processes and the quality of downstream products. By understanding its inherent chemical properties and potential degradation pathways, researchers and drug development professionals can implement appropriate storage and handling procedures to maintain its integrity. A comprehensive stability testing program, guided by established regulatory principles, provides the necessary data to define a reliable retest period and ensure the consistent performance of this valuable synthetic intermediate. Proactive management of stability is not merely a matter of compliance; it is a fundamental aspect of scientific rigor and a cornerstone of successful drug development.

References

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

  • Thermal stability of brominated poly(isobutylene-co-isoprene). ResearchGate. [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). PubMed. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. MDPI. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Jordan Food and Drug Administration. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

  • Pyrrole-2-carbaldehydes: Origins and Physiological Activities. National Institutes of Health. [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

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  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrroles

Pyrrole-containing compounds are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely introduce molecular diversity at specific positions on the pyrrole ring is paramount for developing novel chemical entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the arylation, heteroarylation, or vinylation of halogenated pyrroles.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction using Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a key building block. The presence of the N-methyl group circumvents the need for a separate N-protection step, which is often necessary for unsubstituted bromopyrroles to prevent competitive dehalogenation side reactions.[3] This makes the substrate particularly attractive for streamlined synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Overview: A Palladium-Catalyzed Triad

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][6][7] The cycle can be dissected into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the carbon-bromine bond of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate.[5][6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[6][8]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[6][9] The base also assists in the exchange of the halide on the palladium with the organic group from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, where the two coupled organic fragments are expelled as the desired product. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination dummy3 reagents Ethyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate (R¹-Br) boronic R²-B(OR)₂ + Base dummy1 dummy2 dummy3->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with a generic arylboronic acid. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/LoadingNotes
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate59494-27-0232.061.0 equivThe limiting reagent.
Arylboronic AcidVariesVaries1.1 - 1.5 equivPurity is crucial; can be sensitive to moisture.
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.641 - 5 mol%[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct. A reliable catalyst.[10]
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0 equivShould be finely powdered and anhydrous.
1,4-Dioxane123-91-188.11-Anhydrous, deoxygenated solvent is recommended.
Water7732-18-518.02-Deoxygenated. A small amount can be beneficial.

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure:

Experimental Workflow

Workflow start Start: Assemble Glassware reagents Add solid reagents: - Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvents Add degassed solvents: - 1,4-Dioxane - Water atmosphere->solvents reaction Heat to 80-100 °C Monitor by TLC or LC-MS solvents->reaction workup Cool to RT Quench with water Extract with Ethyl Acetate reaction->workup purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Equip the flask with a condenser and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (a typical starting point is 5 mL of solvent per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be necessary for different arylboronic acids or to improve yield and purity.

ParameterConsiderations and Troubleshooting
Catalyst/Ligand If the reaction is sluggish, consider more active catalysts. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can be highly effective, especially for sterically hindered substrates.[11] Catalyst deactivation can sometimes be observed as the formation of palladium black; ensuring a properly deoxygenated environment can mitigate this.
Base The choice of base is critical. While K₂CO₃ is a good starting point, other bases like K₃PO₄, Cs₂CO₃, or organic bases such as triethylamine (TEA) can be beneficial, particularly if the substrate or product is base-sensitive. For anhydrous conditions with K₃PO₄, the addition of a small amount of water may be necessary.[12]
Solvent The solvent system influences the solubility of the reagents and the reaction rate. Common solvents include toluene, DMF, and THF, often with the addition of water.[4] The ratio of organic solvent to water can be optimized.
Temperature The reaction is typically run at elevated temperatures (80-110 °C).[4] If side reactions or decomposition are observed, lowering the temperature may be necessary, which might require a more active catalyst system.
Side Reactions Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur, especially in the presence of oxygen or if the palladium(II) precursor is not efficiently reduced to palladium(0).[7] Thorough deoxygenation of the reaction mixture is key to minimizing this. Protodeborylation: Boronic acids can undergo hydrolysis to the corresponding arene (R²-H). This is more common with heteroarylboronic acids.[7] Using a slight excess of the boronic acid can help to drive the desired reaction to completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of substituted pyrroles. By utilizing Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, researchers have direct access to a wide array of 4-aryl-1-methyl-1H-pyrrole-2-carboxylates, which are valuable intermediates in drug discovery and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation. Careful attention to the reaction parameters and a systematic approach to optimization will enable the efficient and reliable synthesis of a diverse range of target molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-30). Wiley-VCH.
  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • ResearchGate. (2018). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (2000).
  • ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.

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Application Notes and Protocols for the Synthesis of Novel Pyrrole Derivatives from Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrrole ring system is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with profound biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore in medicinal chemistry.[2][3] Pyrrole derivatives have demonstrated a vast spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[4] Notable blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent) feature the pyrrole scaffold, underscoring its significance in the pharmaceutical industry.[4]

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a particularly valuable and versatile starting material for the synthesis of novel, highly functionalized pyrrole derivatives. The presence of three distinct functional handles—an ester, an N-methyl group, and a strategically positioned bromine atom—allows for a wide array of subsequent chemical transformations. The bromine atom at the C4 position is especially amenable to modern cross-coupling reactions, providing a robust platform for introducing molecular diversity and exploring structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and validated protocols for leveraging Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in the synthesis of advanced pyrrole derivatives. We will delve into the mechanistic rationale behind key synthetic choices and offer step-by-step methodologies for palladium- and copper-catalyzed cross-coupling reactions, which are the workhorses of modern synthetic chemistry.[5][6]

Section 1: Palladium-Catalyzed Carbon-Carbon Bond Formation: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, offering unparalleled efficiency and functional group tolerance.[7] For our starting material, these reactions provide a direct route to introduce aryl, vinyl, and alkynyl substituents at the C4 position, generating scaffolds of significant interest for drug development.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a vast library of boronic acids.[8][9]

Causality Behind Experimental Choices: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst.[7][9] A critical step is the subsequent transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronate species with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[8] A significant challenge in the Suzuki coupling of some bromopyrroles is a competing dehalogenation (protodebromination) side reaction.[10][11] While our substrate, being N-methylated, is less prone to this than N-H pyrroles, careful selection of the catalyst, ligand, and base system is crucial to maximize the yield of the desired coupled product.[10]

Suzuki_Catalytic_Cycle

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with Phenylboronic Acid

  • Materials:

    • Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[12]

    • Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate.

Coupling PartnerProductTypical Yield
Phenylboronic acidEthyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate85-95%
4-Methoxyphenylboronic acidEthyl 4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate80-92%
3-Pyridylboronic acidEthyl 1-methyl-4-(pyridin-3-yl)-1H-pyrrole-2-carboxylate75-88%
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method for synthesizing arylalkynes.[13][14] This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst.[13]

Causality Behind Experimental Choices: The catalytic cycle involves both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[15] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[15]

Sonogashira_Workflow

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA), degassed (serves as base and solvent)

  • Procedure:

    • To a Schlenk flask, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed triethylamine, followed by the dropwise addition of phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

    • Monitor the reaction by TLC. Upon completion, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford Ethyl 1-methyl-4-(phenylethynyl)-1H-pyrrole-2-carboxylate.

Heck Reaction: Accessing Vinylated Pyrroles

The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinylated pyrroles.[16][17] These products are valuable intermediates for further transformations, including cycloadditions and metathesis reactions.

Causality Behind Experimental Choices: The mechanism involves the oxidative addition of the bromopyrrole to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[16] The final key step is a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[16] The choice of ligand is critical for stabilizing the catalyst and influencing regioselectivity.

Protocol 3: Heck Reaction with Ethyl Acrylate

  • Materials:

    • Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Ethyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

    • Triethylamine (TEA) (2.0 equiv)

    • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a sealed tube, combine Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with Argon.

    • Add the anhydrous solvent, followed by triethylamine and ethyl acrylate.

    • Seal the tube and heat the reaction to 100 °C for 18-24 hours.

    • Cool the mixture to room temperature and filter through a pad of celite to remove palladium black.

    • Concentrate the filtrate and redissolve the residue in ethyl acetate.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the desired vinylated pyrrole product.

Section 2: Carbon-Nitrogen Bond Formation: Synthesizing Key Pharmacophores

The introduction of nitrogen-containing functional groups onto the pyrrole core is of paramount importance in medicinal chemistry, as these groups can serve as key hydrogen bond donors/acceptors or basic centers for salt formation.

Buchwald-Hartwig Amination: A Modern Approach to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become the gold standard for C-N bond formation.[18][19] It offers broad substrate scope and functional group tolerance, far surpassing classical methods like the Ullmann condensation.[18]

Causality Behind Experimental Choices: The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition of the bromopyrrole to Pd(0), followed by coordination of the amine, deprotonation by a strong base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[19] The choice of ligand is absolutely critical for a successful reaction; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging.[20]

Buchwald_Hartwig_Cycle

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Add the anhydrous toluene, followed by Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, and finally morpholine.

    • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield Ethyl 1-methyl-4-morpholino-1H-pyrrole-2-carboxylate.

Amine Coupling PartnerProductTypical Yield
MorpholineEthyl 1-methyl-4-morpholino-1H-pyrrole-2-carboxylate80-90%
AnilineEthyl 4-(phenylamino)-1-methyl-1H-pyrrole-2-carboxylate75-85%
BenzylamineEthyl 4-(benzylamino)-1-methyl-1H-pyrrole-2-carboxylate70-85%

Section 3: Synthesis of Fused Heterocyclic Systems: Building Pyrrolopyrimidines

The derivatives synthesized in the previous sections are not merely final products but are themselves versatile intermediates for constructing more complex, fused heterocyclic systems. Pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines are prominent examples, known as 7-deazapurines and 9-deazapurines respectively, which are important scaffolds in medicinal chemistry, often acting as kinase inhibitors.[21][22]

For example, a 4-amino pyrrole derivative can undergo condensation with a 1,3-dicarbonyl equivalent to construct the pyrimidine ring, leading to a pyrrolo[3,2-d]pyrimidine system.

Protocol 5: Synthesis of a Pyrrolo[3,2-d]pyrimidine Derivative

This protocol outlines a potential cyclization reaction starting from a 4-amino pyrrole derivative, which can be synthesized via Protocol 4.

  • Materials:

    • Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Formamide (large excess, serves as reagent and solvent)

    • Sodium ethoxide (catalytic amount)

  • Procedure:

    • Combine Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate and a catalytic amount of sodium ethoxide in a round-bottom flask.

    • Add a large excess of formamide.

    • Heat the reaction mixture to reflux (approx. 150-160 °C) for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the corresponding pyrrolo[3,2-d]pyrimidin-4(3H)-one derivative.

Conclusion

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is an exceptionally powerful building block for the synthesis of novel and diverse pyrrole derivatives. Through the strategic application of modern palladium- and copper-catalyzed cross-coupling reactions, researchers can readily access a wide range of 4-substituted pyrroles, including aryl, alkynyl, vinyl, and amino derivatives. These compounds serve as crucial intermediates for constructing more complex molecular architectures, such as the medicinally relevant pyrrolopyrimidine scaffold. The protocols detailed in this guide are robust and scalable, providing a solid foundation for discovery programs in medicinal chemistry and materials science. By understanding the causality behind the experimental choices, researchers can further optimize these methods and accelerate the development of next-generation therapeutics.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2025). ResearchGate. [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate. [Link]

  • A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health (NIH). [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Semantic Scholar. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). National Institutes of Health (NIH). [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. Semantic Scholar. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). National Institutes of Health (NIH). [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH). [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate. [Link]

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  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Royal Society of Chemistry. [Link]

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  • Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]

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Application Note: Protocol for the N-Methylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a detailed, reliable protocol for the N-methylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate to synthesize Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. N-alkylated pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This guide offers a comprehensive, step-by-step methodology, including the rationale behind reagent selection and reaction conditions, safety precautions, and expected outcomes. The protocol is designed for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the synthesis of this key intermediate.

Introduction

N-alkylated pyrroles are a foundational structural motif in numerous natural products and pharmaceutical agents. The substituent on the pyrrole nitrogen can significantly influence the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. The target molecule, Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of the bromo-substituent provides a handle for further functionalization, for example, through cross-coupling reactions, while the ester can be hydrolyzed or converted to an amide.

The N-alkylation of pyrroles is a fundamental transformation in organic synthesis. The reaction typically proceeds via the deprotonation of the pyrrole N-H by a suitable base to form a nucleophilic pyrrolide anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Mechanistic Rationale

The N-alkylation of a pyrrole ring is a classic example of a nucleophilic substitution reaction. The pyrrole N-H proton is weakly acidic and can be removed by a strong base to generate the corresponding pyrrolide anion. This anion is a potent nucleophile that can readily attack an electrophilic alkylating agent, such as methyl iodide.

The reaction proceeds in two main steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen of the pyrrole ring, forming a sodium pyrrolide salt and hydrogen gas.

  • Nucleophilic Attack: The resulting pyrrolide anion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming the N-methylated product.

The use of a polar aprotic solvent like tetrahydrofuran (THF) is advantageous as it can solvate the cation of the base without interfering with the nucleophilicity of the pyrrolide anion.

Experimental Protocol

This protocol details the N-methylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate using sodium hydride as the base and methyl iodide as the methylating agent.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
Ethyl 4-bromo-1H-pyrrole-2-carboxylate433267-55-1C₇H₈BrNO₂218.05Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Sigma-Aldrich
Methyl Iodide74-88-4CH₃I141.94Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9NH₄Cl53.49Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Fisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

  • Fume hood

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[1][2] It is also corrosive. Handle NaH as a 60% dispersion in mineral oil in a fume hood under an inert atmosphere (nitrogen or argon).[1] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[1][3]

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).

    • Seal the flask with a septum and purge with nitrogen or argon gas.

    • Add anhydrous THF (approximately 0.1 M concentration of the starting material) via syringe.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • While stirring at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the reaction mixture in small portions.

    • Caution: Hydrogen gas will evolve. Ensure adequate ventilation and maintain the inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt of the pyrrole forms.

  • N-Methylation:

    • Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Visual Workflow

N_Methylation_Workflow cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_methylation 3. N-Methylation cluster_workup 4. Workup & Purification A Add Ethyl 4-bromo-1H-pyrrole- 2-carboxylate and anhydrous THF to a flask under N2 B Cool to 0 °C A->B C Add NaH (1.1 eq) portion-wise at 0 °C B->C D Stir for 30 min at 0 °C C->D E Add Methyl Iodide (1.2 eq) at 0 °C D->E F Warm to RT and stir for 2-4h E->F G Quench with sat. NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the N-methylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Completion Full consumption of the starting material as observed by TLC or LC-MS analysis within 2-4 hours.If the reaction is sluggish, consider increasing the reaction time or warming slightly. Ensure the NaH is fresh and the solvent is anhydrous.
Yield A good to excellent yield (typically >80%) of the purified product is expected.Low yields may result from incomplete reaction, degradation of the product, or losses during workup and purification. Ensure the reaction is properly quenched and handled.
Purity The purified product should be of high purity (>95%) as determined by NMR and LC-MS.Impurities may include unreacted starting material or side products. Optimize the purification conditions (e.g., solvent system for chromatography).
Side Reactions Minimal side reactions are expected under these conditions. Potential side reactions include C-alkylation.C-alkylation can sometimes occur, although N-alkylation is generally favored for pyrroles. Using a strong, non-nucleophilic base like NaH minimizes this.

Conclusion

This application note provides a robust and reproducible protocol for the N-methylation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and organic synthesis. The provided rationale and troubleshooting guide offer further support for the successful execution of this chemical transformation.

References

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Application Notes & Protocols: Strategic Functionalization of the Pyrrole C4-Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of C4-Functionalized Pyrroles

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. While functionalization at the nitrogen (N1), and the adjacent C2 and C5 positions is well-established, selective modification of the C3 and particularly the C4 positions presents a significant synthetic challenge. This difficulty arises from the intrinsic electronic properties of the pyrrole ring, which favor electrophilic substitution at the C2 and C5 positions.

However, achieving selective C4-functionalization is a highly sought-after goal. Introducing substituents at this position can profoundly alter a molecule's steric and electronic profile, providing a powerful tool for modulating biological activity, tuning photophysical properties, and developing novel molecular architectures. This guide provides an in-depth overview of proven strategies and detailed protocols for the targeted functionalization of the pyrrole C4-position, empowering researchers to unlock new chemical space.

Strategic Pathways to C4-Selectivity

Overcoming the inherent reactivity of the pyrrole ring requires carefully designed strategies. The most successful approaches rely on either temporarily deactivating the more reactive positions or employing catalytic systems that can override the natural site selectivity.

Strategy 1: N-Protecting Groups as Steric and Electronic Directors

The choice of the nitrogen protecting group is arguably the most critical factor in directing functionalization away from the C2/C5 positions towards the C3/C4 (β) positions. Bulky N-substituents sterically hinder the approach of reagents to the adjacent C2 and C5 positions. Furthermore, electron-withdrawing protecting groups can decrease the nucleophilicity of the entire ring, modulating its reactivity.

For C4-selectivity, the triisopropylsilyl (TIPS) group is particularly effective. Its large steric profile effectively blocks both the C2 and C5 positions, leaving the C3 and C4 positions as the primary sites for reaction. Subsequent reactions can then be directed to the C4 position based on subtle electronic preferences or steric interactions with the incoming reagent.

G Pyrrole Unsubstituted Pyrrole Protect N-Protection (e.g., TIPS-Cl, Imidazole) Pyrrole->Protect N_TIPS N-TIPS-Pyrrole Protect->N_TIPS Functionalize C4-Selective Reaction (e.g., Halogenation) N_TIPS->Functionalize C4_Func C4-Functionalized N-TIPS-Pyrrole Functionalize->C4_Func Deprotect Deprotection (e.g., TBAF) C4_Func->Deprotect Final C4-Functionalized Pyrrole Deprotect->Final

Caption: General workflow for C4-functionalization using a bulky N-protecting group.

Strategy 2: Halogenation as a Gateway for Cross-Coupling

A powerful two-step strategy involves the initial selective halogenation of the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction. Halogens, particularly bromine and iodine, serve as versatile synthetic handles that can be replaced with a wide array of carbon-based or heteroatom nucleophiles.

Achieving selective C4-halogenation often relies on the use of an N-protecting group as described above. Once the C4-halo-pyrrole is secured, reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to install diverse functional groups.

This protocol describes the selective bromination at the C4 position of pyrrole using N-Bromosuccinimide (NBS) on an N-TIPS protected substrate.

Materials:

  • N-TIPS-pyrrole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-TIPS-pyrrole (1.0 equiv).

  • Dissolve the pyrrole in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1.05 equiv) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 15-20 minutes. The reaction is typically rapid.

  • Monitor the reaction by TLC or LC-MS. Upon completion (usually within 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(triisopropylsilyl)-1H-pyrrole.

Causality and Insights:

  • Why -78 °C? The low temperature is crucial for controlling the regioselectivity. At higher temperatures, scrambling of the bromine to other positions can occur.

  • Why NBS? NBS is a mild and selective source of electrophilic bromine, minimizing side reactions compared to harsher reagents like liquid bromine.

  • Self-Validation: The purity and structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show a characteristic shift in the proton signals of the pyrrole ring.

This protocol details the subsequent arylation of the C4-bromopyrrole derivative.

Materials:

  • 4-bromo-1-(triisopropylsilyl)-1H-pyrrole (from Protocol 2.2.1)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene and water (e.g., 10:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add 4-bromo-1-(triisopropylsilyl)-1H-pyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The TIPS group can be removed in a subsequent step using tetrabutylammonium fluoride (TBAF) if desired.

Causality and Insights:

  • Why SPhos? SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle, making it highly effective for coupling with electron-rich heterocycles.

  • Why K₃PO₄? This base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.

  • Self-Validation: Successful coupling is confirmed by the disappearance of the C4-Br starting material and the appearance of new aromatic signals in the NMR spectrum corresponding to the coupled aryl group.

G cluster_0 Step 1: C4-Halogenation cluster_1 Step 2: Suzuki Cross-Coupling A N-TIPS-Pyrrole B 4-Bromo-N-TIPS-Pyrrole A->B  NBS, THF, -78 °C C 4-Bromo-N-TIPS-Pyrrole D 4-Aryl-N-TIPS-Pyrrole C->D  Ar-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄

Caption: Two-step sequence for C4-arylation via bromination and Suzuki coupling.

Strategy 3: Transition-Metal-Catalyzed Direct C-H Functionalization

Direct C-H functionalization represents a more atom- and step-economical approach, avoiding the pre-functionalization (e.g., halogenation) of the pyrrole ring.[1] These methods rely on a transition metal catalyst to selectively cleave a specific C-H bond and forge a new bond.[1][2] Achieving C4 selectivity often requires careful tuning of the catalyst, ligands, and reaction conditions to override the intrinsic C2/C5 reactivity.[1]

Rhodium and Palladium catalysts have shown promise in directing arylation to the β-positions (C3/C4) of N-substituted pyrroles.[3][4] The regioselectivity can be influenced by both steric and electronic factors, with the choice of N-substituent and the electronic nature of the coupling partner playing key roles.[3]

This protocol provides a method for the direct arylation at the β-position of N-substituted pyrroles, which can favor the C4 position depending on the substrate.[3]

Materials:

  • N-substituted pyrrole (e.g., N-Boc-pyrrole or N-pivaloyl-pyrrole)

  • Aryl Iodide (2.0 equiv)

  • [RhCl(cod)]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer) (0.025 equiv)

  • P(OPh)₃ (Triphenyl phosphite) (0.10 equiv)

  • Cs₂CO₃ (Cesium carbonate) (2.0 equiv)

  • Mesitylene or Dioxane, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-substituted pyrrole (1.0 equiv), aryl iodide (2.0 equiv), [RhCl(cod)]₂ (0.025 equiv), P(OPh)₃ (0.10 equiv), and Cs₂CO₃ (2.0 equiv) to a reaction vessel.

  • Add anhydrous mesitylene.

  • Seal the vessel and heat to 150 °C for 12-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water, brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify by column chromatography. Note that this may yield a mixture of C3 and C4 isomers, which often require careful separation.

Causality and Insights:

  • Catalyst System: The rhodium catalyst, modified by the phosphite ligand, is believed to operate through a mechanism that favors C-H activation at the more electron-rich β-positions.[3]

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the C-H cleavage step.

  • Isomer Separation: The primary challenge of this method can be achieving high C4 selectivity over C3. The ratio is highly substrate-dependent, and optimization of the N-protecting group is key.

G A Pd(0)Ln center->A Catalyst Resting State B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D C-H Activation (CMD) C->D Pyrrole-H E Ar-Pd(II)-Pyrrole Ln D->E F Reductive Elimination E->F F->A Ar-Pyrrole

Caption: Simplified catalytic cycle for a direct C-H arylation reaction.

Data Presentation: Comparison of Strategies

StrategyKey PrincipleAdvantagesDisadvantagesTypical C4:C3 Selectivity
N-Protecting Group Directed Halogenation Steric hindrance by a bulky N-substituent (e.g., TIPS) directs electrophilic halogenation to C4.High C4 selectivity, reliable, versatile handle for subsequent reactions.Requires extra protection/deprotection steps.>20:1 often achievable
Direct C-H Functionalization Transition metal catalyst directly cleaves the C4-H bond, bypassing pre-functionalization.High atom and step economy.[1]Can be challenging to control regioselectivity (C4 vs C3), may require harsh conditions.Highly variable (1:1 to >10:1), substrate-dependent.

Conclusion and Future Outlook

The selective functionalization of the C4-position of the pyrrole ring remains a challenging yet highly rewarding endeavor in synthetic chemistry. The choice of strategy depends heavily on the specific target molecule and the desired functional group. The halogenation-cross-coupling sequence, enabled by bulky N-silyl protecting groups, stands as the most robust and generally applicable method for achieving high C4 selectivity. Meanwhile, direct C-H functionalization offers a more elegant and efficient route, and ongoing research into novel catalyst systems continues to improve its selectivity and substrate scope.[5] As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more precise and versatile tools for unlocking the full potential of the pyrrole scaffold in drug discovery and materials science.

References

  • Jung, S., Shin, S., Park, S., & Hong, S. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370–11375. Available at: [Link][6][7][8]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link][9]

  • Miao, Y., Ang, H. T., Ravelli, D., & Wu, J. (2024). Pyridine N-oxides as hydrogen atom transfer reagents for site-selective photoinduced C(sp3)−H functionalization. Nature Synthesis, 3(5), 568–575. Available at: [Link][10]

  • Märsch, J., Reiter, S., Rittner, T., Rodriguez-Lugo, R. E., Whitfield, M., Scott, D. J., Kutta, R. J., Nuernberger, P., Bange, S., & de Vivie-Riedle, R. (2024). Cobalt-Mediated Photochemical C−H Arylation of Pyrroles. Angewandte Chemie International Edition, 63(28), e202405780. Available at: [Link][11]

  • Tan, G., & He, G. (2021). Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research, 55(1), 52–65. Available at: [Link][1]

  • Shvartsberg, M. S., & Rybakova, A. V. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 15(41), 8718–8732. Available at: [Link][2]

  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 134(4), 11512–11515. Available at: [Link][3]

  • Wei, Y., & Yoshikai, N. (2016). Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Asian Journal of Organic Chemistry, 5(4), 454–467. Available at: [Link][5]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). The Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons.
  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. Available at: [Link]

  • Li, B. (2010). Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters, 13(1), 182–185. Available at: [Link][4]

Sources

Application Note: Late-Stage Functionalization (LSF) of Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In modern drug discovery, the ability to diversify lead compounds without de novo synthesis is a critical efficacy driver. Late-Stage Functionalization (LSF) allows researchers to modify C-H bonds on complex, biologically active scaffolds directly. This guide details two complementary protocols:

  • Iridium-Catalyzed C-H Borylation: A steric-controlled method to install synthetic handles (boronates) for subsequent cross-coupling.

  • Zinc Sulfinate Radical Functionalization (Minisci-Type): An electronic-controlled method for the direct alkylation of electron-deficient heterocycles (common in pharmacophores).

Key Application: Rapid generation of Structure-Activity Relationship (SAR) libraries and "Magic Methyl" effect studies on advanced intermediates.

Mechanism & Workflow Logic

Steric Control: Iridium-Catalyzed C-H Borylation

This protocol utilizes the Hartwig-Miyaura system.[1] The active catalyst, generated from an Iridium(I) precursor and a bipyridine ligand, activates the least sterically hindered C-H bond. This is ideal for modifying the periphery of a drug molecule.

Ir_Catalytic_Cycle Precursor Precursor: [Ir(OMe)(cod)]2 + Ligand Active Active Species: [Ir(L)(Bpin)3] Precursor->Active Activation OA_Arene C-H Activation: Substrate (R-H) Active->OA_Arene Steric Selection OA_Bpin Oxidative Addition: Reagent (B2pin2) OA_Bpin->Active Cycle Close RE Reductive Elimination: Product Release (R-Bpin) OA_Arene->RE Bond Formation RE->OA_Bpin Regeneration

Figure 1: The catalytic cycle of Ir-catalyzed borylation. The cycle is driven by the formation of an Ir(III) tris-boryl species which cleaves the C-H bond via a concerted metalation-deprotonation-like transition state.

Electronic Control: Radical Functionalization

This protocol uses Zinc Sulfinates (Baran reagents) to generate alkyl radicals. These radicals are nucleophilic in character and selectively attack the most electron-deficient position of a heterocycle (e.g., C2 or C4 of pyridine), mimicking innate biological metabolism.

Radical_Mechanism Reagent Zn(SO2R)2 (Sulfinate) Radical R• (Alkyl Radical) Reagent->Radical -SO2, -Zn Oxidant TBHP (Oxidant) Oxidant->Radical Initiation Intermediate Radical Adduct Radical->Intermediate Addition Substrate Heterocycle (Electron Deficient) Substrate->Intermediate Product Functionalized Analog Intermediate->Product Re-aromatization (-H•)

Figure 2: Mechanism of innate C-H functionalization.[2][3][4] The alkyl radical is generated via oxidative desulfinylation and adds to the protonated heterocycle.

Experimental Protocols

Protocol A: Steric-Controlled C-H Borylation

Objective: Install a pinacol boronate ester (Bpin) on a complex arene. Scope: Carbocycles, Thiophenes, Furans, Pyrroles (N-protected).

Materials:

  • Catalyst Precursor:

    
     (CAS: 12148-71-9)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (CAS: 72914-19-3)

  • Reagent: Bis(pinacolato)diboron (

    
    )[2]
    
  • Solvent: MTBE or THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, add

    
     (1.5 mol%) and dtbpy (3.0 mol%) to a vial.
    
  • Solvent Addition: Add anhydrous MTBE (concentration 0.1 M relative to substrate). The solution should turn dark brown/red, indicating formation of the active catalyst.

  • Reagent Mixing: Add

    
     (1.1 equivalents) and the Substrate (1.0 equivalent).
    
  • Reaction: Seal the vial and heat to 60–80°C for 4–16 hours.

    • Checkpoint: Monitor by GC-MS or LC-MS. Look for the

      
       mass shift (Bpin addition).
      
  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with 5% MeOH in DCM) to remove the metal catalyst.

  • Purification: Concentrate in vacuo. Most Bpin esters are stable enough for flash chromatography, but rapid usage in the next Suzuki coupling step is recommended to prevent protodeboronation.

Protocol B: Innate Radical Alkylation (Minisci-Type)

Objective: Direct methylation/alkylation of N-heterocycles. Scope: Pyridines, Quinolines, Isoquinolines, Pyrimidines, Purines.

Materials:

  • Reagent: Zinc Sulfinate Salt (e.g., Zn(SO2Me)2 for methylation, "Baran Reagents").

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: DCM / Water (biphasic mixture).

  • Additive: Trifluoroacetic acid (TFA) (Optional, to activate basic heterocycles).

Step-by-Step Methodology:

  • Setup: To a vial open to air (no inert gas needed), add the Heterocycle substrate (1.0 equiv) and Zinc Sulfinate (3.0 equiv).

  • Solvent System: Add DCM and Water (2.5:1 ratio).

    • Note: If the substrate is a basic amine, add 1.0 equiv of TFA to protonate the nitrogen, increasing electrophilicity.

  • Initiation: Add TBHP (5.0 equiv) dropwise with vigorous stirring.

  • Reaction: Stir vigorously at 40–50°C for 12–24 hours.

    • Critical: The reaction is biphasic. High stir rates (>800 RPM) are required to create an emulsion for radical transfer.

  • Quench: Add saturated aqueous NaHCO3 and sodium thiosulfate (to neutralize excess peroxide).

  • Extraction: Extract with DCM (3x). Dry over Na2SO4 and concentrate.

Data Presentation & Decision Matrix

When selecting a method for LSF, the choice is dictated by the chemical environment of the target C-H bond.

FeatureIr-Catalyzed BorylationZn-Sulfinate Radical Alkylation
Selectivity Driver Sterics (Least hindered C-H)Electronics (Most electron-deficient C)
Primary Substrates Electron-rich/neutral arenes, ThiophenesElectron-deficient N-heterocycles (Pyridines)
Functional Group Tolerance High (Esters, Amides, Halides)High (Alcohols, Amines, complex drugs)
Atmosphere Strictly Inert (

/Ar)
Open to Air
Outcome Synthetic Handle (Bpin)Direct Alkyl/Fluoroalkyl attachment
Typical Yield 60–90%40–70% (often requires recycling SM)

Troubleshooting & Optimization

Iridium System[6]
  • Problem: Reaction turns black and stalls.

    • Cause: Catalyst decomposition due to oxygen ingress.

    • Fix: Ensure rigorous degassing of solvents. Use a glovebox if possible.

  • Problem: Low conversion of sterically crowded substrates.

    • Fix: Switch ligand from dtbpy to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline), which is smaller and more active.

Zinc Sulfinate System[7]
  • Problem: Low conversion despite excess reagent.

    • Cause: Poor phase mixing or radical quenching.

    • Fix: Increase stir rate to maximum. Add DMSO (10% v/v) to the aqueous phase to improve solubility of the sulfinate.

  • Problem: Regioselectivity issues (mixture of isomers).

    • Fix: This is inherent to radical chemistry. Separation by HPLC is usually required. However, the major isomer is almost always the most bioactive (C2/C4 positions mimic metabolic oxidation sites).

References

  • Ir-Catalyzed Borylation (Seminal Work): Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[5] Journal of the American Chemical Society. [Link]

  • Stable Boronate Esters (Protocol Source): Robbins, D. W., & Hartwig, J. F. (2012).[5] A Simple, Multigram-Scale Procedure for the Iridium-Catalyzed Borylation of Arenes and Heteroarenes. Organic Letters. [Link][6]

  • Zinc Sulfinate Radical Functionalization: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[7] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. [Link]

  • Review of LSF in Drug Discovery: Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016).[4] The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules.[4][6][8][9][10] Chemical Society Reviews. [Link]

Sources

High-Precision Synthesis & Optimization of MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MCH-042

Introduction: The Synthetic Bottleneck

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) central to energy homeostasis and emotional regulation.[1] While MCH-R1 antagonism offers a promising therapeutic route for obesity and anxiety, the development of viable clinical candidates has been historically plagued by a critical synthetic challenge: hERG channel liability .[2]

The pharmacophore required for high-affinity MCH-R1 binding—typically a basic amine capable of forming a salt bridge with Asp123 (Asp3.32) —overlaps significantly with the structural requirements for blocking the hERG potassium channel. Consequently, the "role" of synthesis in this field is not merely bringing atoms together; it is the strategic modulation of basicity and lipophilicity to decouple MCH-R1 potency from cardiotoxicity.

This guide details the synthetic protocols for constructing high-affinity MCH-R1 antagonists, focusing on Quinoline and Benzamide scaffolds. It emphasizes late-stage functionalization strategies that allow researchers to fine-tune physicochemical properties (pKa, LogD) to optimize the safety window.

Part 1: Strategic Scaffolding & Mechanistic Rationale

The Pharmacophore Triad

Successful MCH-R1 antagonists generally adhere to a tripartite structure. The synthesis must modularly assemble these three domains:

  • Basic Amine Terminus: The "Anchor." Must be positioned to interact with Asp123.

    • Synthetic Role: Installation via reductive amination or nucleophilic substitution.

    • Optimization: Reducing basicity (pKa 7.5–8.5) limits hERG binding.

  • Linker Region: A rigid spacer (often urea, amide, or ether).

    • Synthetic Role: Determines the vector and distance between the core and the amine.

  • Lipophilic Core: A biaryl or fused heterocycle (e.g., Quinoline, Benzimidazole).

    • Synthetic Role: Occupies the hydrophobic pocket formed by TM3, TM5, and TM6.

Diagram 1: Synthetic Logic & SAR Flow

This diagram illustrates the modular assembly of MCH-R1 antagonists and the critical decision points for reducing hERG liability.

MCHR1_Synthesis_Logic Start Starting Material (Biaryl/Heterocycle) Step1 Core Functionalization (Suzuki/Buchwald) Start->Step1 Build Hydrophobic Core Step2 Linker Installation (Amide/Urea Formation) Step1->Step2 Define Geometry Step3 Amine Attachment (Reductive Amination) Step2->Step3 Install Asp123 Anchor Target MCH-R1 Antagonist Step3->Target Decision hERG Liability Check Target->Decision Assay Data Decision->Step3 High hERG? Reduce pKa / Add Sterics Decision->Target Low hERG Proceed

Caption: Modular synthesis pathway emphasizing the iterative loop required to optimize the Basic Amine Terminus for hERG avoidance.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Quinoline Core (The Hydrophobic Anchor)

This protocol describes the synthesis of a 6-substituted quinoline core, a privileged scaffold in MCH-R1 chemistry (similar to the GW803430 series).

Objective: Create a rigid, lipophilic core capable of engaging the hydrophobic pocket.

Reagents & Equipment:

  • 6-Bromoquinoline

  • 4-Fluorophenylboronic acid

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane / Water (4:1)

  • Microwave Reactor (Optional but recommended for speed)

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged reaction vial, combine 6-bromoquinoline (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to quinoline).

  • Catalyst Induction: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly to minimize air exposure. Seal the vial immediately.

  • Coupling: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Mechanistic Note: The electron-deficient quinoline ring facilitates the oxidative addition step of the Suzuki cycle.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (x3).[3] Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Quality Control: Confirm biaryl formation via ¹H-NMR (Look for additional aromatic protons and loss of Br-adjacent signal).

Protocol B: Late-Stage Reductive Amination (The "Asp123" Anchor)

This is the critical differentiation step . By varying the amine in this step, you tune the pKa and hERG profile.

Objective: Attach the basic amine moiety to the core scaffold via an aldehyde intermediate.

Reagents:

  • Aldehyde-functionalized Core (from Protocol A precursor)

  • Secondary Amine (e.g., 3-aminopyrrolidine derivative or substituted piperidine)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde-core (1.0 equiv) and the secondary amine (1.1 equiv) in DCE (0.2 M).

  • Activation: Add AcOH (1.0–2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Why? Acid catalysis promotes the formation of the iminium ion intermediate, which is more electrophilic than the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Critical Process Parameter: Do NOT use NaBH₄. NaBH(OAc)₃ is milder and will selectively reduce the iminium ion without reducing the aldehyde starting material, preventing side reactions.

  • Quench: Stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (x3).

  • Free Base Isolation: The product is likely a salt. Wash with 1N NaOH to isolate the free base if necessary for the next step, or purify directly.

Part 3: Data Analysis & Validation

Biological Validation: Calcium Mobilization Assay (FLIPR)

To verify MCH-R1 antagonism, a functional assay measuring intracellular calcium flux is superior to simple binding assays as it confirms antagonism rather than just occupancy.

Assay Logic: MCH-R1 couples to Gαi/o and Gαq. In Gαq-forced systems (or promiscuous Gα16 coupling), MCH stimulation triggers Ca²⁺ release. Antagonists block this signal.[4]

ParameterExperimental ConditionNotes
Cell Line CHO-K1 or HEK293 stably expressing hMCH-R1Must be validated for receptor density (

).
Agonist MCH (human/rat) at

concentration

ensures a robust window to detect inhibition.
Readout FLIPR Calcium 6 Dye (Fluorescence)Excitation: 485 nm / Emission: 525 nm.
Incubation 30 min (Antagonist) + 90 sec (Agonist)Pre-incubation is vital for equilibrium binding.
Positive Control SNAP-94847 or GW803430 Use as a reference standard for

normalization.
Diagram 2: Biological Validation Workflow

This workflow ensures the synthesized compound is a functional antagonist and screens for the critical hERG liability early.

Validation_Workflow Compound Synthesized Antagonist PrimaryScreen Primary Screen: Ca2+ Flux (FLIPR) @ 10 µM Compound->PrimaryScreen DoseResponse Dose Response: Determine IC50 / Ki PrimaryScreen->DoseResponse >50% Inhibition Selectivity Selectivity Screen: MCH-R2 / 5-HT Receptors DoseResponse->Selectivity Safety Safety Screen: hERG Binding (DoFET or Radioligand) DoseResponse->Safety IC50 < 100 nM Decision Candidate Selection Target: Margin > 30x Safety->Decision Calculate Safety Margin (hERG IC50 / MCH IC50)

Caption: Cascading validation logic. Note the emphasis on the Safety Margin (hERG/MCH ratio) as the final gatekeeper.

References

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Nature Structural & Molecular Biology (2024). Link (Describes the inactive state structure bound to SNAP-94847).

  • Identification of a new small molecule chemotype of Melanin Concentrating Hormone Receptor-1 antagonists using pharmacophore-based virtual screening. Bioorganic & Medicinal Chemistry Letters (2019). Link (Discusses pharmacophore modeling and scaffold diversity).

  • The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives. British Journal of Pharmacology (2012). Link (Detailed pharmacological characterization of quinoline scaffolds).

  • Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2006). Link (Foundational SAR work on aminoquinolines).

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter (2024). Link (General strategies applicable to MCH-R1 antagonist design).

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Electron-Rich Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on electron-rich pyrrole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the lab. The inherent electron-rich nature of the pyrrole ring presents unique challenges, but with careful consideration of catalyst systems and reaction parameters, these hurdles can be overcome to achieve high-yielding and efficient couplings.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Product Formation

You've set up your Suzuki reaction with a halogenated pyrrole and an arylboronic acid, but analysis of the reaction mixture shows primarily unreacted starting materials.

Potential CauseExplanationRecommended Solution(s)
Inefficient Oxidative Addition The C-X bond (where X is a halide) on the electron-rich pyrrole is strengthened, making oxidative addition of the palladium catalyst, the first step in the catalytic cycle, more difficult.[1]Catalyst/Ligand Selection: Switch to a more electron-rich and bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)3). These ligands enhance the electron density on the palladium center, facilitating oxidative addition.[1][2] For particularly challenging substrates, consider using a pre-formed Pd(0) source like Pd2(dba)3.
Catalyst Deactivation The active Pd(0) species can be sensitive to air or undergo aggregation to form inactive palladium black.Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture. Catalyst Choice: Consider using a more robust pre-catalyst, such as Pd(OAc)2 in combination with a suitable ligand, which can be more stable to air than some Pd(0) sources.
Poor Boronic Acid/Ester Reactivity The transmetalation step, where the organic group is transferred from boron to palladium, can be slow if the boronic acid or ester is not sufficiently activated.Base Selection: Use a stronger base like Cs2CO3 or K3PO4 to facilitate the formation of the more reactive boronate species.[3][4] For anhydrous conditions, a small amount of water may be beneficial when using K3PO4.[1] Boronic Ester Choice: In some cases, converting the boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can improve transmetalation efficiency.
N-H Reactivity If using an N-unprotected pyrrole, the acidic N-H proton can interfere with the base or the catalyst.[3]N-Protection: Protect the pyrrole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). The SEM group has been shown to be particularly stable under typical Suzuki-Miyaura conditions.[3][4]
Problem 2: Significant Formation of Byproducts

Your reaction yields a mixture of the desired product along with significant amounts of homocoupled boronic acid and/or protodeborylated starting material.

Potential CauseExplanationRecommended Solution(s)
Homocoupling of Boronic Acid This side reaction, where two boronic acid molecules couple, can be promoted by the presence of oxygen or if the transmetalation step is slow relative to other pathways.[5]Thorough Degassing: Rigorously exclude oxygen from the reaction mixture. Optimize Catalyst Loading: In some cases, lowering the catalyst loading can disfavor homocoupling. Base and Solvent Choice: The choice of base and solvent can influence the rate of transmetalation versus homocoupling. Experiment with different combinations.
Protodeborylation The boronic acid or ester can react with a proton source (like water or an acidic N-H group) to be replaced by a hydrogen atom, especially at elevated temperatures.[6]Anhydrous Conditions: Use anhydrous solvents and reagents, and ensure the reaction is run under a dry, inert atmosphere. Base Choice: A stronger, non-nucleophilic base may be beneficial. Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction.[7] Stable Boron Reagents: Consider using more stable boronic acid derivatives, such as MIDA boronates or DABO boronates, which are less prone to protodeborylation.[8]
Dehalogenation of Pyrrole The halogenated pyrrole starting material can be reduced, replacing the halogen with a hydrogen atom.Ligand Selection: This can sometimes be influenced by the ligand. Experiment with different phosphine ligands. Protecting Group: The choice of N-protecting group can influence the stability of the halogenated pyrrole. The SEM group has been noted to prevent the formation of debrominated byproducts.[3]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best all-around palladium catalyst for Suzuki reactions with electron-rich pyrroles?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for electron-rich pyrroles, systems that promote the challenging oxidative addition step are generally preferred. A common and effective starting point is a combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with an electron-rich, bulky phosphine ligand.[2] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are often excellent choices.[1] Another frequently successful catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2).[3][6]

Q2: When should I consider using a nickel catalyst instead of palladium?

A2: Nickel catalysts can be a cost-effective alternative to palladium and have shown promise for cross-coupling reactions. They can be particularly useful for coupling with less reactive electrophiles like aryl chlorides.[9] However, palladium-based systems are generally more established and offer a wider range of commercially available ligands for fine-tuning reactivity.

Reaction Conditions

Q3: Is it always necessary to protect the pyrrole nitrogen?

A3: While not always strictly necessary, N-protection is a highly recommended strategy to improve reaction outcomes.[3] The acidic N-H of an unprotected pyrrole can lead to side reactions and lower yields.[10] Protecting groups like Boc and SEM can prevent these issues and improve the solubility of the substrate.[3] The SEM group, in particular, has demonstrated high stability under Suzuki-Miyaura conditions.[3][4]

Q4: What is the role of the base in the Suzuki reaction, and which one should I choose?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[11] For couplings with electron-rich pyrroles, inorganic bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly used and often give good results.[3][6] Potassium phosphate (K3PO4) is another effective, albeit stronger, base. The choice of base can also depend on the solvent system and the sensitivity of functional groups on your substrates.

Q5: What are the best solvents for Suzuki reactions with pyrroles?

A5: A variety of solvents can be used, often in combination with water. Common choices include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), and aromatic solvents like toluene.[4][6] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical solvent system might be a 4:1 mixture of dioxane and water.[4]

Workflow and Optimization

Q6: I'm starting a new Suzuki reaction with a novel pyrrole derivative. How should I approach optimizing the conditions?

A6: A systematic approach is key. Start with a set of standard, reliable conditions that have been reported for similar substrates.[5] If the initial reaction is unsuccessful, consider the troubleshooting guide above. A good optimization workflow would be to first screen different ligands with a standard palladium precursor and base. Once a promising ligand is identified, you can then screen different bases and solvent systems. Design of Experiments (DoE) can be a powerful statistical tool for systematically exploring the reaction parameter space.[5]

Workflow for Catalyst Selection

catalyst_selection_workflow start Start: Suzuki Coupling with Electron-Rich Pyrrole initial_conditions Initial Screening: Pd(OAc)2 or Pd2(dba)3 + Buchwald Ligand (e.g., SPhos) + Cs2CO3 in Dioxane/H2O start->initial_conditions check_yield Reaction Successful? (Good Yield) initial_conditions->check_yield optimize Optimize: Temperature, Concentration, Catalyst Loading check_yield->optimize Yes troubleshoot Troubleshoot: Low Yield or Byproducts check_yield->troubleshoot No end End: Optimized Protocol optimize->end ligand_screen Screen Ligands: - Other Buchwald Ligands - dppf - Trialkylphosphines troubleshoot->ligand_screen base_screen Screen Bases: - K3PO4 - K2CO3 ligand_screen->base_screen solvent_screen Screen Solvents: - Toluene - DME base_screen->solvent_screen solvent_screen->check_yield Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) pd_transmetal R1-Pd(II)L2-R2 pd_complex->pd_transmetal Transmetalation center boronate [R2-B(OH)3]- pd_transmetal->pd0 Reductive Elimination (R1-R2) boronic_acid R2-B(OH)2 boronic_acid->boronate base Base (e.g., OH-) base->boronate

Sources

managing temperature control for exothermic pyrrole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exothermic Control in Pyrrole Chemistry

Status: Active Operator: Senior Application Scientist Topic: Thermal Management of Exothermic Pyrrole Functionalization

Introduction: Welcome to the Bench

You are likely here because your reaction temperature is spiking, your pyrrole has turned into an intractable black tar, or you are planning a scale-up and fear a thermal runaway. Pyrroles are electron-rich,


-excessive heterocycles. While this makes them excellent nucleophiles, it also renders them prone to violent, acid-catalyzed polymerization and rapid exothermic spikes during electrophilic aromatic substitutions (EAS).

This guide treats temperature control not just as a variable, but as a safety barrier.[1] We focus on the two most common high-risk reactions: Vilsmeier-Haack Formylation and Friedel-Crafts Acylation .

Module 1: Critical Safety & Runaway Prevention

Q: My reaction mixture turned black and solidified within seconds. What happened?

A: You likely triggered an acid-catalyzed polymerization cascade . Pyrroles are extremely sensitive to strong acids and oxidants. In the presence of localized hot spots or excess acid, pyrrole monomers can protonate and attack neutral pyrroles, forming a chain. This polymerization is highly exothermic .

  • The Mechanism: The heat released from the initial bond formation accelerates the rate of subsequent polymerizations (Arrhenius behavior), creating a positive feedback loop.

  • The Fix:

    • Dilution: High concentration increases polymerization rates. Use adequate solvent (DCM, DCE, or Ether).

    • Dosing Control: Never add the acid catalyst (e.g.,

      
      , 
      
      
      
      ) all at once.
    • The "Tar" Indicator: If the solution turns from orange/red to opaque black before the reaction is complete, quench immediately.

Q: How do I determine the "Point of No Return" (Runaway)?

A: You must calculate the Maximum Temperature of Synthesis Reaction (MTSR) . If the cooling fails, the temperature will rise by the adiabatic temperature rise (


).


If

exceeds the decomposition temperature of your pyrrole or solvent boiling point, you are in a critical danger zone (Stoessel Criticality Class 4 or 5).

Module 2: The Logic of Dosing Control

To prevent thermal accumulation, you must operate in a Dosing-Controlled Regime . This means the reaction rate is limited by the speed of reagent addition, not the intrinsic kinetics.

Visualizing the Safe Dosing Loop The following logic gate illustrates how to automate or manually control addition based on thermal feedback.

DosingLoop Start Start Reagent Addition Measure Measure Reactor Temp (Tr) Start->Measure Decision Is Tr > Setpoint? Measure->Decision Stop STOP Addition (Accumulation Risk) Decision->Stop YES (Unsafe) Continue Continue/Resume Addition Decision->Continue NO (Safe) Cool Wait for Cooling (Consume Excess Reagent) Stop->Cool Cool->Measure Re-evaluate Continue->Measure End Addition Complete Continue->End Volume = Target

Figure 1: Safe Dosing Logic. This loop ensures that reagent accumulation does not occur, preventing a sudden release of potential energy if the reaction initiates late.[2]

Module 3: Troubleshooting Specific Reactions

Scenario A: Vilsmeier-Haack Formylation

The Issue: Violent exotherm upon mixing


 and DMF, or upon adding Pyrrole.

Q: Should I mix all reagents cold? A: No. You must separate the Vilsmeier Reagent Formation from the Substrate Addition . The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.[2][3] If you add


 to a mixture of DMF and Pyrrole, you risk simultaneous exotherms (reagent formation + formylation) and competing side reactions.

Correct Protocol:

  • Step 1 (Reagent Prep): Cool dry DMF to 0°C. Add

    
     dropwise. Expect an exotherm.[1][2][3][4][5][6][7][8] Stir for 15-30 mins to ensure full conversion to the salt [1].
    
  • Step 2 (Addition): Dissolve Pyrrole in DMF or DCM.

  • Step 3 (The Merge): Slowly cannulate the Pyrrole solution into the pre-formed Vilsmeier salt at 0°C.

    • Why? The Vilsmeier salt is thermally unstable above 20-40°C (depending on concentration) and can decompose violently [3].

Scenario B: Friedel-Crafts Acylation

The Issue: Reaction stalls, then explodes (Thermal Runaway).

Q: Why is there an induction period? A: This is a classic sign of catalyst poisoning or moisture contamination , followed by a "kick-start." If


 is hydrated by wet solvent, it is inactive. As you add more catalyst to "fix" the stall, you accumulate unreacted acyl chloride. Once the system dries out or reaches a critical temperature, all the accumulated reagents react simultaneously.

Troubleshooting Table: Cooling vs. Heat Removal

Cooling MethodTemp RangeHeat Removal CapacityBest For
Ice/Water 0°CModerate (~300 W/m²K)Small scale (<5g), slow addition.
Dry Ice/Acetone -78°CHighHighly reactive pyrroles (e.g., N-methylpyrrole).
Cryostat (Circulator) -20°C to +100°CVariable (Limited by fluid flow)Scale-up (>50g). Precise control, but slower response to spikes.
Reflux (Boiling) Solvent BPVery High (Evaporative cooling)Only for stable, end-stage curing. Dangerous for initiation.

Module 4: Scale-Up & Equipment

Q: It worked on 5g, but the 100g batch charred. Why? A: You lost the Surface-Area-to-Volume Ratio (SA/V) . As you scale up, the volume (heat generation) increases by a cube factor (


), while the surface area (cooling) only increases by a square factor (

).

The Fix: Process Workflow For scale-up, you cannot rely on passive cooling. You must move to Active Heat Management .

VilsmeierWorkflow Reagent 1. Pre-cool DMF (0°C) FormSalt 2. Dose POCl3 (Control Exotherm 1) Reagent->FormSalt Age 3. Age 30 min (Complete Salt Formation) FormSalt->Age Substrate 4. Dose Pyrrole (Control Exotherm 2) Age->Substrate Quench 5. Hydrolysis (Violent Exotherm!) Substrate->Quench Transfer to Ice

Figure 2: Vilsmeier-Haack Scale-Up Workflow. Note that step 5 (Hydrolysis) is often the most exothermic step and requires as much care as the reaction itself.

Scale-Up Rules:

  • Measure Heat Flow: Use Reaction Calorimetry (RC1) to measure

    
     (Heat of Reaction) before scaling above 100g [4].
    
  • Adiabatic Limit: Ensure your reactor jacket can remove heat faster than the reaction generates it (

    
    ).
    
  • Quench Safety: The hydrolysis of the iminium salt (quenching) releases massive amounts of HCl gas and heat. Never quench a large-scale Vilsmeier reaction by dumping water into the reactor. Dump the reaction mixture into a large volume of ice water [2].

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo Applications. Link

  • BenchChem. Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Technical Support FAQ.[1][6] Link

  • Organic Process Research & Development. Safety of Vilsmeier Processes. ACS Publications. Link

  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske Technical Articles. Link

Sources

Technical Guide: Scale-Up Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

Target Molecule: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS: 516465-78-4 Core Challenge: Achieving high regioselectivity (4-bromo vs. 5-bromo) while managing the exothermic nature of bromination on a kilogram scale.

Route Selection: The "Methylation-First" Advantage

For scale-up, we strongly recommend Route A (Methylation → Bromination) over Route B (Bromination → Methylation).

  • Route A (Recommended): N-methylation of ethyl pyrrole-2-carboxylate followed by electrophilic bromination.

    • Why: The N-methyl group sterically hinders the 1-position and slightly activates the ring. More importantly, conducting bromination on the N-methylated substrate prevents the formation of N-bromo intermediates and simplifies the workup.

  • Route B (Alternative): Bromination of the N-H pyrrole followed by methylation.

    • Risk:[1][2] Brominating N-H pyrroles can lead to complex mixtures of N-bromo and C-bromo species. The N-H proton can also interfere with base-mediated steps if not handled carefully.

Reaction Scheme & Impurity Profile

The synthesis relies on the directing effect of the C2-ester group. The ester is electron-withdrawing, which deactivates the ortho-like (C3) and para-like (C5) positions more strongly than the meta-like (C4) position. However, the C5 position remains electronically active, leading to the primary impurity challenge.

ReactionScheme SM Ethyl pyrrole-2-carboxylate (Starting Material) Step1 Step 1: N-Methylation (MeI or DMS, K2CO3) SM->Step1 Int Ethyl 1-methylpyrrole-2-carboxylate (Intermediate) Step1->Int Step2 Step 2: Bromination (NBS, -10°C) Int->Step2 Prod Target Product: Ethyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate Step2->Prod Major (C4) Imp1 Impurity A: 5-Bromo isomer (Regio-isomer) Step2->Imp1 Minor (C5) Imp2 Impurity B: 4,5-Dibromo analog (Over-bromination) Step2->Imp2 Over-reaction

Figure 1: Synthetic pathway and competitive impurity formation.

Step 1: N-Methylation (Scale-Up Protocol)

Technical Overview

This step converts Ethyl pyrrole-2-carboxylate to Ethyl 1-methylpyrrole-2-carboxylate.

  • Reagents: Dimethyl Sulfate (DMS) is often preferred over Methyl Iodide (MeI) on scale due to cost and volatility, despite toxicity. However, MeI is cleaner for smaller pilot batches (<1 kg).

  • Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent (DMF/Acetone).Ensure solvents are anhydrous (<0.1% H₂O). Water consumes the alkylating agent.
Clumping of Salts Inadequate agitation of K₂CO₃.Use finely milled K₂CO₃ and overhead mechanical stirring (not magnetic) for slurries.
O-Alkylation Rare, but possible with hard electrophiles.Use a soft electrophile (MeI) and avoid highly polar aprotic solvents if selectivity drops (switch to Acetone).
Runaway Exotherm Rapid addition of alkylating agent.[3]CRITICAL: Add MeI/DMS dropwise to the suspension at 0–10°C. Monitor internal temp.
FAQ: N-Methylation

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃? A: Yes, NaH in THF is faster, but it generates Hydrogen gas (


), creating a significant safety hazard on scale. K₂CO₃ is safer, cheaper, and sufficiently reactive for pyrrole N-alkylation.

Q: How do I remove excess Dimethyl Sulfate (DMS) during workup? A: Quench the reaction with aqueous Ammonium Hydroxide (


) or a dilute amine solution. This destroys unreacted DMS before phase separation. Never  distill a reaction mixture containing active DMS.

Step 2: Regioselective Bromination (The Critical Step)

Technical Overview

This step introduces the bromine at the C4 position using N-Bromosuccinimide (NBS).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Control Parameter: Temperature and Stoichiometry.[2][4]

Detailed Protocol: Regioselectivity Control
  • Solvent: THF (Tetrahydrofuran) or Acetonitrile. DMF can be used but makes workup harder.

  • Temperature: Cool the reactor to -10°C to -5°C .

    • Why: Lower temperatures increase the kinetic preference for the C4 position over the C5 position and suppress di-bromination.

  • Addition: Dissolve NBS in the solvent and add it slowly to the pyrrole solution.

    • Rate: Addition should take 1–2 hours for a 1kg batch to prevent heat accumulation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High 4,5-Dibromo Impurity Excess NBS or localized hot spots.Reduce NBS to 0.95–0.98 equivalents. Improve stirring speed to dissipate reagent concentration immediately upon addition.
High 5-Bromo Isomer Reaction temperature too high.Ensure internal temperature stays below 0°C. The C5 position becomes more competitive at room temperature.
Product Color (Dark/Black) Oxidation/Polymerization.Pyrroles are light and acid sensitive. Perform reaction in the dark (foil-wrapped reactor) and ensure NBS is free of

(yellow color indicates decomposition).
Stuck Reaction Old NBS.Recrystallize NBS from water if it appears yellow/orange. Purity of NBS is critical for stoichiometry.
FAQ: Bromination

Q: Why use NBS instead of elemental Bromine (


)? 
A: 

is a stronger, less selective electrophile and generates HBr gas, which can polymerize the acid-sensitive pyrrole ring. NBS releases bromine slowly and the by-product (succinimide) is neutral and easy to remove.

Q: How do I separate the 4-bromo product from the 5-bromo impurity? A: They are difficult to separate by distillation due to similar boiling points. Crystallization is the best method.

  • Solvent System: Dissolve crude in minimum hot Ethanol or Ethyl Acetate, then slowly add Hexane/Heptane until turbid. Cool to 0°C. The 4-bromo isomer typically crystallizes preferentially.

Analytical Data & Specifications

When analyzing the crude reaction mixture, use these NMR markers to distinguish the isomers.

Table 1: 1H NMR Diagnostic Signals (CDCl₃)

CompoundC3-H Signal (approx)C5-H Signal (approx)Coupling Constant (

)
4-Bromo (Target) ~6.75 ppm (d)~6.85 ppm (d)

(Meta-coupling)
5-Bromo (Impurity) ~6.10 ppm (d)~6.90 ppm (d)

(Ortho-coupling)
4,5-Dibromo ~6.70 ppm (s)NoneSinglet (No coupling)

Note: The coupling constant is the most reliable differentiator. The 4-bromo isomer shows a small meta-coupling, while the 5-bromo isomer (if formed via alternative routes) would show a larger ortho-coupling if protons were adjacent, but in 5-bromo-1-methylpyrrole-2-carboxylate, the remaining protons are at 3 and 4, showing characteristic ortho coupling (


).

Safety & Compliance (EHS)

  • Methylating Agents: MeI and DMS are carcinogens . Use a closed system or high-containment fume hood. Destroy waste streams with ammonia/amine solutions.

  • NBS: Causes severe eye irritation and skin burns. Avoid inhalation of dust. Store in a refrigerator; decomposed NBS releases toxic bromine vapor.

  • Exotherm: The bromination reaction has a significant thermal onset. Ensure cooling capacity is sufficient for the addition rate.

References

  • Regioselectivity in Pyrrole Bromination

    • Anderson, H. J., & Lee, S. F. (1965). "The preparation and some reactions of brominated pyrrole derivatives." Canadian Journal of Chemistry, 43(2), 409-414.

    • Context: Confirms that 2-ester groups direct bromination primarily to the 4-position, but 5-bromo and 4,5-dibromo products are competitive.
  • NBS Bromination Mechanism

    • Venkateswarlu, K., et al. (2009).[5] "Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS." Synthetic Communications, 39, 215–219.[5]

    • Context: Describes the utility of NBS for controlled monobromin
  • General Pyrrole Synthesis & Scale-Up

    • Organic Syntheses, Coll. Vol. 2, p. 278 (1943); Vol. 17, p. 84 (1937). "Ethyl Pyrrole-2-carboxylate."[6][7][8][9]

    • Context: Foundational procedure for the starting material preparation and handling.[3][8]

  • Safety Data (GHS)

    • PubChem CID 2763594 (Methyl 4-bromo-1H-pyrrole-2-carboxylate analog).

    • Context: Hazard identification for brominated pyrrole esters (Skin Irrit. 2, Eye Irrit. 2A).

Sources

Validation & Comparative

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate vs. methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate vs. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Handleability" vs. "Solubility" Trade-off

In the synthesis of pyrrole-based pharmacophores—such as Distamycin analogues, lexitropsins, and kinase inhibitors—the choice between the Methyl (CAS 1196-90-3) and Ethyl (CAS 516465-78-4) ester of 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is often treated as trivial.[1][2] However, for scale-up and precise library synthesis, the distinction is critical.

  • The Methyl Ester is the superior choice for routine synthesis and scale-up .[1][2][3] It typically presents as a crystalline solid (MP ~65–66 °C), allowing for easy weighing, storage, and crystallization-based purification.[1] Its lower molecular weight offers better atom economy.[1][2][3]

  • The Ethyl Ester is the alternative choice when lipophilicity is required for intermediate solubility in non-polar solvents (e.g., hexanes/toluene) during cryogenic lithiation or when a slower hydrolysis rate is necessary to survive mild basic workups.[3]

Expert Verdict: Standardize on the Methyl ester for general intermediate use.[1][2][3] Switch to the Ethyl ester only if the methyl analog precipitates prematurely in your specific coupling solvent system.[1][2][3]

Physicochemical Profile & Technical Comparison

The following data contrasts the two esters to aid in process design.

FeatureMethyl Ester Ethyl Ester Implication
CAS Number 1196-90-3516465-78-4Distinct inventory tracking.[1][2]
Formula C₇H₈BrNO₂C₈H₁₀BrNO₂Methyl is more atom-efficient.[1][2][3]
Mol. Weight 218.05 g/mol 232.08 g/mol Methyl saves ~6% mass per mole.[1][2][3]
Physical State Solid (Crystalline)Oil / Low-MP Solid Methyl is easier to handle/weigh.[1][2][3]
Melting Point 65–66 °C< 30 °C (typically)Methyl allows recrystallization.[1][3]
LogP (Calc) ~1.6~2.1Ethyl is more lipophilic.[1][3]
Hydrolysis Rate Fast (

)
Slower (

)
Methyl cleaves rapidly with LiOH.[1][3]
Synthetic Utility & Reactivity Pathways[1][2]

The core utility of these intermediates lies in the C4-Bromine functionality (for cross-coupling) and the C2-Ester (for scaffold extension).[1][3]

Critical Insight: The "N-Methyl" Advantage in Suzuki Coupling

A common failure mode in coupling 4-bromopyrroles is protodehalogenation (loss of Br replaced by H).[1][2][3]

  • NH-Pyrroles: The acidic N-H can be deprotonated by the Suzuki base (carbonate/phosphate), forming an electron-rich pyrrolide anion that is prone to reduction rather than oxidative addition.[1]

  • N-Methyl Pyrroles (Your Compounds): The N-methyl group prevents anion formation, stabilizing the C-Br bond for oxidative addition.[1][2] This results in significantly higher yields (>80%) compared to their NH analogs.[1][3]

Workflow Visualization

The diagram below illustrates the divergent pathways for these esters.

PyrrolePathways Fig 1. Divergent synthesis: Pathway A utilizes the N-Me advantage for coupling; Pathway B yields the acid precursor. Start 4-Bromo-1-methyl- pyrrole-2-carboxylate (Me or Et Ester) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₃PO₄) Avoids Dehalogenation Start->Suzuki Ar-B(OH)₂ Pathway A Hydrolysis Saponification (LiOH, THF/H₂O) Start->Hydrolysis Pathway B Biaryl 4-Aryl-1-methyl- pyrrole-2-carboxylate Suzuki->Biaryl C-C Bond Formation Acid 4-Bromo-1-methyl- pyrrole-2-carboxylic Acid (Building Block) Hydrolysis->Acid Acidification (pH 3) Biaryl->Hydrolysis Late-Stage Deprotection

[1][2]

Experimental Protocols

These protocols are designed to be self-validating : they include checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Optimized Suzuki Coupling (Methyl Ester)

Target: Synthesis of 4-aryl-1-methylpyrrole-2-carboxylates.

Reagents:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Preferred over Pd(PPh₃)₄ for stability.[1]

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][3]

Step-by-Step:

  • Degassing (Critical): Charge the solid ester, boronic acid, and base into a vial. Seal and purge with N₂ for 5 minutes.[1][2][3] Add sparged solvents via syringe.[1][2][3] Why? Oxygen causes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Remove the septum briefly to add the Pd catalyst quickly against a counter-flow of N₂.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The starting bromide (Rf ~0.[1][2][3]5) should disappear.[1][2][3] If a spot appears at Rf ~0.4 (lower than SM), check for dehalogenated byproduct (mass M-Br+H).[1][3]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash chromatography. The Methyl ester product will likely be a solid; the Ethyl analog might be an oil.[2][3]

Protocol B: Controlled Hydrolysis to the Acid

Target: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.[1][2]

Reagents:

  • Methyl (or Ethyl) ester (1.0 equiv)[1][4]

  • Lithium Hydroxide (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Solvent: THF/Water (3:1).[1][3] Methanol is avoided to prevent transesterification if using the Ethyl ester.[1]

Step-by-Step:

  • Dissolution: Dissolve the ester in THF. Cool to 0 °C.

  • Saponification: Add LiOH dissolved in the minimum amount of water dropwise.[1][2][3]

  • Kinetics:

    • Methyl Ester: Reaction typically complete in < 2 hours at RT.[1][2][3]

    • Ethyl Ester: May require mild heating (40 °C) or 4–6 hours at RT due to steric hindrance at the pyrrole C2 position.[1][3]

  • Isolation: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~3.[1][2][3]

    • Checkpoint: The acid product should precipitate as a white/off-white solid.[1][2][3]

  • Filtration: Collect the solid. Recrystallize from Ethanol/Water if necessary.[1][2][3]

Selection Guide: When to Use Which?
ScenarioRecommended EsterReasoning
High-Throughput Screening (HTS) Methyl Solid state allows automated weighing/dispensing.[1][2]
Large Scale (>100g) Methyl Higher melting point simplifies drying and storage; better atom economy reduces waste.[1][3]
Lipophilic Coupling Partners Ethyl If the boronic acid is extremely greasy (e.g., long alkyl chains), the ethyl ester ensures the reaction mixture remains homogeneous in non-polar solvents like Toluene.[1]
Base-Sensitive Substrates Ethyl Slower hydrolysis rate allows for milder carbonate washes without accidentally cleaving the ester.[1][2][3]
References
  • Synthesis and Properties of Pyrrole Esters

    • PubChem Compound Summary for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CID 2763594).[1][2] National Center for Biotechnology Information (2025).[1][3] Link[1]

  • Suzuki Coupling Optimization

    • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (Discusses the N-protection effect preventing dehalogenation). Link

  • Physical Data & Melting Points

    • ChemicalBook & Supplier Data (CAS 1196-90-3 vs 516465-78-4).[1][2][3] Confirms solid state of methyl ester vs liquid/low-melting nature of ethyl analogs.[1][2][3] Link

  • Distamycin Analogue Synthesis

    • New Solid Phase Synthesis of Distamycin Analogues. (Contextualizes the use of pyrrole carboxylates in lexitropsin chemistry). Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 516465-78-4) is a specialized halogenated heterocyclic intermediate widely employed in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in kinase inhibitor discovery and alkaloid total synthesis.[1][2]

While often categorized generically as an "irritant," its specific structural features—a halogenated pyrrole core—demand a higher tier of vigilance than standard organic reagents.[1][2] The bromine substituent increases lipophilicity, potentially enhancing dermal absorption, while the pyrrole ring can be sensitive to oxidation.[1][2] This guide provides a self-validating safety protocol designed to protect researchers from the compound's irritant properties (H315, H319, H335) and ensure the integrity of the chemical itself.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1][2] This compound presents a "Dual-Phase" risk profile:

  • Solid Phase (Storage/Weighing): Fine particulate dust capable of causing respiratory sensitization and mechanical eye irritation.[1][2]

  • Solution Phase (Synthesis): When dissolved in organic solvents (DCM, DMF), the solvent acts as a carrier, significantly increasing the permeation rate of the pyrrole through standard glove materials.[1][2]

GHS Classification (Baseline):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state.[1][2][6]

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Scientific Rationale
Eye/Face Safety Glasses with Side Shields (ANSI Z87.[1][2]1)Chemical Splash Goggles Solutions pose a splash risk; the compound is a potent ocular irritant.[1][2] Goggles prevent solvent-carried entry.[1][2]
Hand Protection Nitrile (Min.[1][2][7] thickness 0.11 mm)Double Gloving or Laminate (Silver Shield) Standard nitrile is permeable to common reaction solvents (DCM/THF).[1][2] If using DCM, wear Laminate gloves or change nitrile gloves immediately upon splash.[1][2]
Respiratory Fume Hood (Sash at 18")Fume Hood (Required)Engineering controls (Hood) are superior to respirators.[2] Use N95 only if hood failure occurs.[1][2]
Body Standard Cotton Lab CoatChemical-Resistant Apron (if >500mL)Cotton absorbs; an apron provides an impermeable barrier during large-scale liquid handling.[1][2]
Visual Decision Tree: PPE Selection

PPE_Decision_Tree cluster_legend Legend Start Start: Define Task State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid SolidPPE PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood (Low Face Velocity) Solid->SolidPPE SolventCheck Is Solvent Permeating? (e.g., DCM, Chloroform) Liquid->SolventCheck No No SolventCheck->No Ethanol/EtOAc Yes Yes SolventCheck->Yes DCM/DMF StandardLiq PPE: Nitrile (Double) + Goggles HighRiskLiq PPE: Laminate/Barrier Gloves + Goggles + Chemical Apron No->StandardLiq Yes->HighRiskLiq Safe Standard Protocol Caution Enhanced Caution

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step Handling

This protocol uses a "Zero-Contact" philosophy.[1][2] The goal is to isolate the chemical from the user environment entirely.[1][2]

Phase A: Pre-Work Preparation
  • Verify Engineering Controls: Ensure Fume Hood flow rate is 80–100 fpm.

  • Solvent Compatibility Check: If dissolving in Dichloromethane (DCM), verify you have Silver Shield (Laminate) gloves available.[1][2] Nitrile degrades in <5 minutes with DCM.[1][2]

  • Decontamination Zone: Prepare a tray with a disposable absorbent mat (pig mat) inside the hood.[1][2] All weighing and transfer happen on this mat.

Phase B: Weighing & Transfer (Critical Step)
  • The Risk: Static charge can cause the dry powder to "jump" or disperse, leading to inhalation or bench contamination.[1][2]

  • The Procedure:

    • Place the balance inside the fume hood (if possible) or use a localized powder containment hood.[1][2]

    • Use an antistatic gun on the weighing boat and spatula before touching the powder.[1][2]

    • Do not dump the powder.[1][2] Gently tap the spatula.[1][2]

    • Immediately recap the stock bottle and seal with Parafilm before removing it from the hood.[1][2]

Phase C: Reaction & Workup
  • Dissolution: Add solvent slowly.[1][2] The pyrrole ring is electron-rich; avoid strong oxidizers (e.g., concentrated nitric acid) which could trigger vigorous decomposition.[1][2]

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent escaping vapors.[1][2]

  • Quenching: Treat the reaction mixture as if it contains free bromine or acid halides until neutralized.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Inform Labmates) Assess 2. Assess Volume & State Alert->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeLiq Liquid / Large Spill Assess->LargeLiq CleanSolid 3. Wet Wipe Method (Avoid Dust) SmallSolid->CleanSolid CleanLiq 3. Absorb with Vermiculite (Do not use paper towels for oxidizers) LargeLiq->CleanLiq Disposal 4. Bag & Tag (Hazardous Waste) CleanSolid->Disposal CleanLiq->Disposal

Figure 2: Immediate response actions for solid vs. liquid spills.

Specific First Aid:

  • Eye Contact: Flush immediately for 15 minutes .[1][2][7] Do not rub. The crystalline nature of the solid can cause corneal abrasion.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5][7][8] Do not use alcohol or organic solvents to wash skin; this increases absorption.[1][2]

Disposal Strategy

Proper disposal is not just compliance; it is environmental stewardship.[1][2]

  • Waste Categorization:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste .[1][2]

    • Liquid Waste: This compound contains a halogen (Bromine).[1][2] It MUST go into the Halogenated Organic Solvent waste stream.[1][2] Do not mix with non-halogenated solvents if your facility separates them (cost saving measure).[1][2]

  • Container Labeling:

    • Label must read: "Contains Halogenated Organics: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate."

    • List "Irritant" as the primary hazard.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate (Structural Analog).[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemical Irritants.[1][2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.